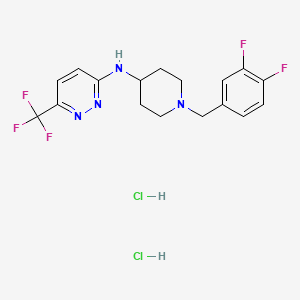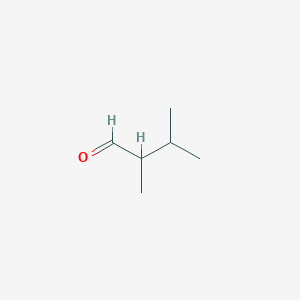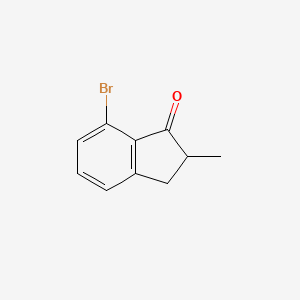
7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
“2,3-dihydro-1H-inden-1-one” also known as “1H-Inden-1-one” or “1-Indanone” is an organic compound with the formula C9H8O . It is a derivative of Indane or indan, which is a colorless liquid hydrocarbon .
Molecular Structure Analysis
The molecular weight of “2,3-dihydro-1H-inden-1-one” is 132.1592 . The IUPAC Standard InChI is InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 .Scientific Research Applications
Effects on Nitric Oxide Synthase (NOS) Activity and Neuroprotection
- Neurological Applications : Several studies have focused on compounds related to the inhibition of neuronal nitric oxide synthase (NOS), a mechanism that could have therapeutic implications in conditions like Parkinson's disease and seizures. For example, 7-nitroindazole (7-NI) and its derivatives have been studied for their neuroprotective properties in various models. In one study, 7-NI was shown to protect against MPTP-induced parkinsonism in baboons, suggesting that NOS inhibitors might be beneficial in treating Parkinson's disease (Hantraye et al., 1996). Similarly, other studies have indicated that NOS inhibitors, such as 3-bromo-7-nitro indazole (3-Br-7-NI), can modulate the frequency of seizures and mortality rates in seizure models, suggesting an excitatory effect of NO in neuronal structures involved in seizures (Dzoljic et al., 1997).
Antimicrobial and Antiinflammatory Activities
- Antimicrobial Properties : New quinazolin-4-one derivatives, including 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one, were synthesized and evaluated for their antimicrobial and antiinflammatory activities. The synthesized compounds exhibited significant antibacterial and antifungal activity, comparable to standard drugs. Additionally, some compounds showed good antiinflammatory activity, comparable to ibuprofen (Murti et al., 2011).
Metabolism Studies
- Metabolism and Excretion Rates : Studies on the metabolism and excretion rates of halides, including bromine, have been conducted to understand the effects of structure on these rates. This research is crucial for comprehending the metabolic pathways and potential toxicity of these compounds (Sparling et al., 1980).
properties
IUPAC Name |
7-bromo-2-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-5-7-3-2-4-8(11)9(7)10(6)12/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKFBWKOHWQEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579013 | |
| Record name | 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213381-43-2 | |
| Record name | 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



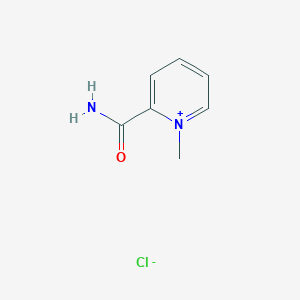


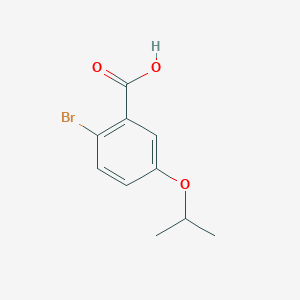


![2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B3049567.png)

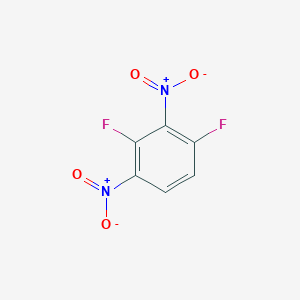
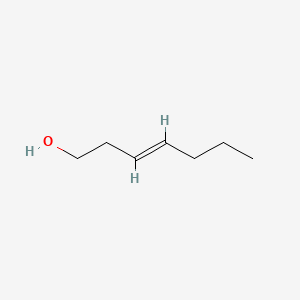
![Dibenzo[a,e][8]annulene-5,11(6h,12h)-dione](/img/structure/B3049574.png)
![(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3049575.png)
